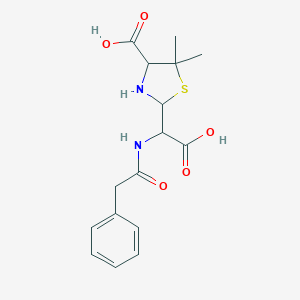

Penicilloic acid

Description

Properties

CAS No. |

11039-68-2 |

|---|---|

Molecular Formula |

C9H14N2O5S |

Molecular Weight |

262.29 g/mol |

IUPAC Name |

(2R,4S)-2-[(R)-carboxy(formamido)methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |

InChI |

InChI=1S/C9H14N2O5S/c1-9(2)5(8(15)16)11-6(17-9)4(7(13)14)10-3-12/h3-6,11H,1-2H3,(H,10,12)(H,13,14)(H,15,16)/t4-,5-,6+/m0/s1 |

InChI Key |

OPEGYZAATHKDEM-HCWXCVPCSA-N |

Canonical SMILES |

CC1(C(NC(S1)C(C(=O)O)NC(=O)CC2=CC=CC=C2)C(=O)O)C |

Other CAS No. |

13057-98-2 |

Synonyms |

penicilloate penicilloic acid penicilloic acid, disodium salt |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Formation of Penicilloic Acid from Penicillin Hydrolysis

Abstract: The hydrolysis of the β-lactam ring in penicillin antibiotics, leading to the formation of inactive penicilloic acid, is a critical process in medicine and pharmacology. This transformation is the primary mechanism behind bacterial resistance to penicillin and is also central to penicillin-induced hypersensitivity reactions. This technical guide provides a comprehensive overview of the mechanisms, kinetics, and influencing factors of penicillin hydrolysis. It details the enzymatic and chemical pathways, presents quantitative data on reaction rates, and outlines key experimental protocols for the analysis of this degradation process. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of penicillin stability and degradation.

The Chemical Transformation: Inactivation of Penicillin

Penicillins are a class of β-lactam antibiotics characterized by a four-membered β-lactam ring.[1] The therapeutic efficacy of these antibiotics hinges on the chemical reactivity of this strained ring, which acylates and irreversibly inhibits bacterial transpeptidase enzymes essential for cell wall synthesis.[2] Hydrolysis of the amide bond within the β-lactam ring results in the formation of the corresponding this compound.[3][4] This ring-opening event alleviates the ring strain and eliminates the molecule's antibacterial properties, rendering the drug ineffective.[5][6] this compound is a key metabolite and the major antigenic determinant responsible for penicillin hypersensitivity, as it can react with proteins to form haptens, triggering an immune response.[3][4]

Mechanisms of Penicillin Hydrolysis

The degradation of penicillin to this compound can occur through two primary pathways: enzymatic catalysis and chemical hydrolysis under various pH conditions.

Enzymatic Hydrolysis: The Basis of Bacterial Resistance

The most significant pathway for penicillin inactivation in a clinical context is enzymatic hydrolysis catalyzed by β-lactamase enzymes (also known as penicillinases).[7][8] These enzymes are produced by many resistant bacterial strains.[1][2] The catalytic mechanism involves a nucleophilic attack on the carbonyl carbon of the β-lactam ring by a serine residue in the active site of the enzyme, forming a transient acyl-enzyme intermediate.[9] This intermediate is then rapidly hydrolyzed by a water molecule, releasing the inactive this compound and regenerating the active enzyme.[10]

Caption: Enzymatic hydrolysis of penicillin by β-lactamase.

Chemical Hydrolysis

Penicillin is unstable in aqueous solutions and its degradation is highly dependent on pH. Hydrolysis can be catalyzed by both acidic and alkaline conditions.

-

Acid-Catalyzed Hydrolysis: In acidic media (e.g., pH 2.7-4), penicillin degradation can proceed through the formation of an intermediate, penicillenic acid, which then converts to this compound.[11] Under stronger acidic conditions, this compound can further rearrange to form penilloic acid.[11][12] This pathway is relevant for the stability of orally administered penicillins in the stomach.[13]

-

Base-Catalyzed Hydrolysis: Penicillins are also labile in alkaline solutions.[14] The hydrolysis is initiated by a nucleophilic attack of a hydroxide (B78521) ion on the β-lactam carbonyl carbon, leading directly to the opening of the ring to form this compound.

References

- 1. news-medical.net [news-medical.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. Penicillinase | enzyme | Britannica [britannica.com]

- 8. Penicillin - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. scite.ai [scite.ai]

- 12. researchgate.net [researchgate.net]

- 13. Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Effects of pH and Metal Ions on the Hydrothermal Treatment of Penicillin: Kinetic, Pathway, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

The Structure of Penicilloic Acid: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Penicilloic acid is the primary, biologically inactive metabolite of penicillin, formed through the hydrolytic cleavage of the β-lactam ring. This transformation is a critical process in both the deactivation of penicillin antibiotics and the development of penicillin-induced hypersensitivity reactions. Structurally, this compound is a dicarboxylic acid characterized by a thiazolidine (B150603) ring fused to what was formerly the β-lactam ring, now opened to reveal a carboxyl group and a secondary amine. The specific nature of the acyl side chain is determined by the parent penicillin molecule. This guide provides an in-depth overview of the structure, formation, and key chemical properties of this compound, with a focus on benzylthis compound, the derivative of Penicillin G. It includes tabulated physicochemical and spectroscopic data, detailed experimental protocols for its formation and analysis, and diagrams illustrating its chemical structure and formation pathway.

Core Structure and Formation

This compound is not a single compound but a class of molecules derived from the hydrolysis of various penicillins. The fundamental structure consists of a thiazolidine ring and an opened β-lactam ring system. The key structural features are:

-

Thiazolidine Ring : A five-membered saturated ring containing a sulfur atom and a nitrogen atom. It features a carboxylic acid group at the C-4 position and typically two methyl groups at the C-5 position.

-

Opened β-Lactam Ring : The defining feature of this compound is the cleaved amide bond of the four-membered β-lactam ring found in the parent penicillin. This hydrolysis results in the formation of two new functional groups: a secondary amine and a carboxylic acid.

-

Acyl Side Chain : Attached to the nitrogen of the opened ring is the acyl side chain, which varies depending on the original penicillin. For example, Penicillin G (benzylpenicillin) yields benzylthis compound, which has a phenylacetyl side chain.

Mechanism of Formation: Hydrolysis of the β-Lactam Ring

The formation of this compound occurs via the hydrolysis of the strained amide bond within the β-lactam ring of penicillin.[1] This reaction can be catalyzed by:

-

β-Lactamases : Enzymes produced by many bacteria that confer antibiotic resistance by rapidly inactivating penicillin.[1]

-

Alkaline Conditions : The β-lactam ring is susceptible to nucleophilic attack by hydroxide (B78521) ions, leading to hydrolysis in basic aqueous solutions.

The process involves a nucleophilic attack on the carbonyl carbon of the β-lactam ring, leading to the opening of the ring and the formation of the dicarboxylic acid structure of this compound.

Physicochemical and Spectroscopic Data

The data presented below corresponds to benzylthis compound, the degradation product of Penicillin G.

Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | (2R,4S)-2-[(R)-carboxy-[(2-phenylacetyl)amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | [2] |

| Molecular Formula | C₁₆H₂₀N₂O₅S | [2] |

| Molar Mass | 352.4 g/mol | [2] |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in water |

Spectroscopic Data

Specific experimental spectra for benzylthis compound are found within specialized databases. The tables below provide the expected chemical shifts and absorption bands based on the functional groups present in the molecule.

Table 3.2.1: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom Environment | Expected Chemical Shift (δ, ppm) |

| Carboxyl (C=O) | 165 - 185 |

| Amide (C=O) | 160 - 180 |

| Aromatic (C) | 125 - 150 |

| C-N (Thiazolidine Ring) | 60 - 80 |

| C-S (Thiazolidine Ring) | 60 - 80 |

| C-O (Carboxyl) | Not Applicable |

| Aliphatic C-H | 20 - 60 |

| Methyl (CH₃) | 15 - 30 |

Table 3.2.2: Predicted Infrared (IR) Absorption Bands

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Broad, Strong |

| N-H Stretch (Amide) | 3500 - 3300 | Medium |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium |

| C=O Stretch (Carboxylic Acid) | 1725 - 1700 | Strong |

| C=O Stretch (Amide) | 1680 - 1630 | Strong |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium |

| C-O Stretch | 1300 - 1200 | Strong |

Experimental Protocols

General Protocol for Synthesis of Benzylthis compound

This protocol describes a general method for the preparation of benzylthis compound via base-catalyzed hydrolysis of benzylpenicillin potassium salt.

Materials:

-

Benzylpenicillin potassium salt

-

Sodium hydroxide (NaOH), 1.0 N solution

-

Hydrochloric acid (HCl), 1.2 N solution

-

Deionized water

-

pH meter

-

Stir plate and stir bar

Procedure:

-

Dissolution: Prepare an aqueous solution of benzylpenicillin potassium salt at a known concentration (e.g., 10 mg/mL) in a beaker.

-

Hydrolysis: While stirring, add an equal volume of 1.0 N sodium hydroxide to the penicillin solution. This raises the pH and initiates the hydrolysis of the β-lactam ring.

-

Incubation: Allow the reaction mixture to stand at room temperature for approximately 15-20 minutes to ensure complete conversion to benzylthis compound.

-

Neutralization: Carefully neutralize the solution by adding 1.2 N hydrochloric acid. Monitor the pH to avoid excessive acidification, which can lead to further degradation products. The target is to protonate the carboxylate groups of the this compound.

-

Isolation (Conceptual): At this stage, the aqueous solution contains the sodium salt of benzylthis compound, along with NaCl. Further purification, such as crystallization or chromatography, would be required to isolate the pure compound, though specific parameters are not detailed in the readily available literature.

Analytical Protocol: Iodometric Assay for Penicillin Content

This method quantifies the amount of penicillin in a sample by first hydrolyzing it to this compound and then performing a back-titration with iodine and sodium thiosulfate (B1220275). The consumption of iodine is stoichiometric with the amount of this compound formed.

Materials:

-

Sample containing penicillin

-

USP Penicillin G Potassium Reference Standard

-

1.0 N Sodium Hydroxide

-

1.2 N Hydrochloric Acid

-

0.01 N Iodine Volumetric Solution (VS)

-

0.01 N Sodium Thiosulfate VS

-

Starch iodide paste Test Solution (TS)

-

Appropriate solvents as specified by monograph

-

Glass-stoppered conical flasks (125 mL)

Procedure:

-

Preparation of Solutions:

-

Standard Preparation: Accurately weigh and dissolve the USP Reference Standard in the specified solvent to obtain a known concentration.

-

Assay Preparation: Accurately weigh and dissolve the sample under test in the specified solvent to obtain a solution of approximately the same concentration as the Standard Preparation.

-

-

Inactivation and Titration:

-

Pipette 2.0 mL of the Standard Preparation into one flask and 2.0 mL of the Assay Preparation into another.

-

To each flask, add 2.0 mL of 1.0 N sodium hydroxide, swirl to mix, and allow to stand for 15 minutes. This step quantitatively converts penicillin to this compound.

-

To each flask, add 2.0 mL of 1.2 N hydrochloric acid to neutralize the excess base.

-

Immediately add 10.0 mL of 0.01 N iodine VS, insert the stopper, and allow the flasks to stand for 15 minutes, protected from light. During this time, the this compound reacts with a specific amount of iodine.

-

Titrate the excess (unreacted) iodine in each flask with 0.01 N sodium thiosulfate VS.

-

As the endpoint is approached (the solution becomes pale yellow), add 1 drop of starch iodide paste TS and continue the titration until the blue color is completely discharged.

-

-

Blank Determination:

-

Perform a blank titration by mixing 2.0 mL of the solvent with all reagents except the sample/standard and titrating as described above to account for any iodine consumed by the reagents themselves.

-

-

Calculation:

-

The difference in the volume of sodium thiosulfate VS consumed between the blank and the sample/standard titrations is used to calculate the amount of iodine consumed by the this compound, and thus the amount of penicillin in the original sample.

-

Conclusion

The structure of this compound is central to understanding the mechanism of action, degradation, and immunological response associated with penicillin antibiotics. As the product of β-lactam ring hydrolysis, its formation signifies the deactivation of the parent drug. The methods provided herein for its synthesis and analysis are fundamental to quality control, stability testing, and immunological research in the field of β-lactam antibiotics. The detailed structural and spectroscopic data serve as a crucial reference for professionals engaged in the development and study of these vital therapeutic agents.

References

An In-Depth Technical Guide to the Chemical Properties and Stability of Penicilloic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, stability, and immunological relevance of penicilloic acid, a critical metabolite of penicillin. The information presented herein is intended to support research and development efforts in fields such as pharmacology, immunology, and analytical chemistry.

Core Chemical Properties of Benzylthis compound

This compound is the primary degradation product of penicillin, formed by the hydrolytic cleavage of the β-lactam ring. The properties of benzylthis compound, the derivative of penicillin G, are summarized below.

| Property | Value | Source(s) |

| Chemical Formula | C₁₆H₂₀N₂O₅S | [1][2] |

| Molecular Weight | 352.41 g/mol | [1][2] |

| IUPAC Name | (2R,4S)-2-[(R)-carboxy-[(2-phenylacetyl)amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| pKa (approximate) | 5.32 ± 0.05 (H₂O at 25°C, c=0.01M) | [3] |

| Solubility | Soluble in water | [2] |

Stability Profile of this compound

This compound is notably unstable in aqueous solutions, with its stability being highly dependent on pH and temperature. It is the major degradation product of benzylpenicillin in alkaline media.[4] In solution, benzylthis compound exists as a mixture of isomers and can undergo epimerization.[4]

Under acidic conditions (e.g., pH 2.7), penicillin G degrades into several products, including this compound, which can further convert to other compounds like penilloic acid.[5][6] At a highly alkaline pH of 12, this compound is the predominant degradation product of penicillin G.[4] Due to its inherent instability, this compound is highly labile in aqueous solutions, which presents challenges for its use as a stable analytical standard.[] For storage, it is recommended to keep it at 2-8°C.[8]

Experimental Protocols

Synthesis of Benzylthis compound from Benzylpenicillin

This protocol describes the alkaline hydrolysis of benzylpenicillin to produce benzylthis compound.

Figure 1. Workflow for the synthesis of benzylthis compound.

Reference for Protocol: This protocol is adapted from the procedure described for the hydrolysis of penicillin in US Patent 3,281,461A.[9]

Preparation of this compound-Protein Conjugate

This compound acts as a hapten and must be conjugated to a carrier protein to become immunogenic. This can be achieved by first conjugating the parent penicillin to the protein and then hydrolyzing the β-lactam ring.

Figure 2. Workflow for preparing a this compound-protein conjugate.

Reference for Protocol: This generalized protocol is based on the methods described in US Patent 4,596,768A.[10]

Quantification of this compound by HPLC-MS/MS

This protocol outlines a general method for the extraction and quantification of this compound from a biological matrix, such as milk.

Figure 3. General workflow for HPLC-MS/MS analysis of this compound.

Reference for Protocol: This protocol is a summary of the method described for the analysis of penicilloic acids in milk products.[11] For specific applications, optimization of extraction and chromatographic conditions is necessary.

Immunological Significance and Signaling Pathway

This compound is the major antigenic determinant in IgE-mediated penicillin allergy.[12] It acts as a hapten, covalently binding to host proteins to form a penicilloyl-protein conjugate. This conjugate is then recognized by the immune system as a foreign antigen, leading to the production of specific IgE antibodies in susceptible individuals.

Upon re-exposure, the multivalent penicilloyl-protein conjugate cross-links IgE antibodies bound to the high-affinity FcεRI receptors on the surface of mast cells and basophils. This aggregation of FcεRI triggers a complex signaling cascade, culminating in the degranulation of these cells and the release of pre-formed inflammatory mediators, as well as the synthesis of other pro-inflammatory molecules.

Figure 4. IgE-mediated mast cell activation by this compound-protein conjugates.

Key steps in the signaling pathway include: [13][14][15]

-

Receptor Cross-linking: The this compound-protein conjugate binds to and cross-links multiple IgE antibodies bound to FcεRI receptors.

-

Initiation of Signaling: This aggregation activates Src family kinases like Lyn and Fyn, which phosphorylate the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) on the β and γ subunits of the FcεRI receptor.

-

Syk Activation: Phosphorylated ITAMs serve as docking sites for and activate Spleen Tyrosine Kinase (Syk).

-

Signalosome Formation: Activated Syk phosphorylates several adaptor proteins, including the Linker for Activation of T cells (LAT), forming a "signalosome" that recruits other signaling molecules.

-

Second Messenger Generation: The signalosome activates Phospholipase Cγ (PLCγ), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

-

Calcium Mobilization and PKC Activation: IP₃ binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium (Ca²⁺) into the cytoplasm. DAG, along with the increased intracellular Ca²⁺, activates Protein Kinase C (PKC).

-

Effector Functions: The rise in intracellular calcium and the activation of PKC are critical for triggering the fusion of granules with the cell membrane (degranulation), releasing pre-formed mediators like histamine (B1213489) and proteases. These signals also lead to the activation of pathways that synthesize de novo lipid mediators (prostaglandins, leukotrienes) and cytokines, which contribute to the late-phase allergic reaction.

References

- 1. Benzylthis compound | C16H20N2O5S | CID 445702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 13057-98-2: benzylthis compound | CymitQuimica [cymitquimica.com]

- 3. benzylthis compound | 13057-98-2 [amp.chemicalbook.com]

- 4. "KINETIC ANALYSIS OF BENZYLPENICILLIN DEGRADATION IN ALKALINE MEDIA AND" by ISAAC GHEBRE-SELLASSIE [docs.lib.purdue.edu]

- 5. Kinetic analysis of penicillin degradation in acidic media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enhancing Stability and Investigating Target Attainment of Benzylpenicillin in Outpatient Parenteral Antimicrobial Therapy: Insights from In Vitro and In Vivo Evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Benzylthis compound disodium salt, mixture of epimeres ≥95% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 9. US3281461A - Process for preparing penicillamine - Google Patents [patents.google.com]

- 10. US4596768A - Antibodies for this compound their preparation and use - Google Patents [patents.google.com]

- 11. FcεR1 Signal pathway - Creative Biolabs [creativebiolabs.net]

- 12. researchgate.net [researchgate.net]

- 13. New Insights on Mast Cell Activation via the High Affinity Receptor for IgE - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Mastocytosis and Mast Cell Activation Disorders: Clearing the Air - PMC [pmc.ncbi.nlm.nih.gov]

The Unraveling of a Wonder Drug: A Technical Guide to the Mechanism of Beta-Lactam Ring Opening to Penicilloic Acid

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the mechanism behind the opening of the beta-lactam ring in penicillins to form penicilloic acid. This critical process is at the heart of bacterial resistance to beta-lactam antibiotics and is also a key event in penicillin-induced allergic reactions. The guide provides a detailed examination of both the enzymatic and non-enzymatic pathways of this transformation, supported by quantitative data, detailed experimental protocols, and novel visualizations of the underlying molecular and cellular processes.

The stability of the four-membered beta-lactam ring is paramount to the therapeutic efficacy of penicillin and its derivatives. Cleavage of this strained ring renders the antibiotic inactive. This guide elucidates the two primary mechanisms by which this ring-opening occurs: enzymatic hydrolysis, primarily mediated by bacterial β-lactamases, and chemical hydrolysis, which can be catalyzed by acid or base.

The Enzymatic Onslaught: β-Lactamase-Mediated Hydrolysis

The most significant contributor to penicillin resistance is the production of β-lactamase enzymes by bacteria. These enzymes catalyze the hydrolysis of the amide bond in the beta-lactam ring with high efficiency. The catalytic mechanism of serine β-lactamases, the most common type, involves a two-step process of acylation and deacylation.[1][2] An active site serine residue acts as a nucleophile, attacking the carbonyl carbon of the β-lactam ring to form a transient acyl-enzyme intermediate.[1][3] This is followed by the hydrolysis of this intermediate by a water molecule, regenerating the free enzyme and releasing the inactive this compound.[3]

dot

References

Penicilloic Acid Hapten Formation with Proteins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penicillin and its derivatives are among the most widely used antibiotics globally. However, they are also a common cause of drug-induced hypersensitivity reactions. These reactions are primarily initiated by the formation of a covalent adduct between the penicillin molecule and host proteins, a process known as haptenation. The chemically reactive β-lactam ring of penicillin can open to form penicilloic acid, which then acts as a hapten, covalently binding to nucleophilic residues on proteins, predominantly the ε-amino group of lysine (B10760008). This modification renders the self-protein immunogenic, triggering a cascade of immune responses that can range from mild skin rashes to life-threatening anaphylaxis.

This technical guide provides an in-depth exploration of the core mechanisms of this compound hapten formation, the subsequent immunological response, and the experimental methodologies used to study these phenomena. It is intended to be a comprehensive resource for researchers, scientists, and drug development professionals working to understand and mitigate penicillin allergy.

The Chemistry of Hapten Formation

The instability of the β-lactam ring in penicillin is central to its antibacterial activity and its ability to act as a hapten. Under physiological conditions, the β-lactam ring can undergo hydrolysis to form this compound. This this compound can then react with nucleophilic side chains of amino acids on proteins, with the ε-amino group of lysine being the primary target. This reaction results in the formation of a stable penicilloyl-protein conjugate.

The general reaction can be summarized as follows:

-

Penicillin Degradation: The β-lactam ring of penicillin is hydrolyzed to form the corresponding this compound.

-

Haptenation: The this compound then covalently binds to a protein, most commonly via a lysine residue, forming a penicilloyl-protein adduct.

The formation of these adducts is influenced by several factors, including the specific penicillin derivative, pH, temperature, and the presence of facilitating factors in serum.[1] Studies have shown that the rate of penicillin inactivation in human serum follows pseudo-first-order kinetics.[2]

Immunological Response to Penicilloyl-Protein Adducts

Once formed, the penicilloyl-protein adducts are recognized as foreign by the immune system, initiating an allergic response. This response can be mediated by different arms of the immune system, primarily involving T-cells and B-cells, leading to the production of specific antibodies, particularly Immunoglobulin E (IgE).

T-Cell Mediated Response

Antigen-presenting cells (APCs), such as dendritic cells, internalize and process the penicilloyl-protein conjugates. The haptenated peptides are then presented on the surface of APCs via Major Histocompatibility Complex (MHC) class II molecules. T-helper (Th) cells with T-cell receptors (TCRs) that recognize these penicilloyl-peptide-MHC complexes become activated. This activation leads to the proliferation and differentiation of Th cells, which in turn orchestrate the subsequent immune response, including the activation of B-cells. The interaction between the TCR and the peptide-MHC complex has a dissociation constant (Kd) typically in the micromolar range, for instance, a study on TCR and β2m interaction reported a Kd of 167 ± 20 μM.[3]

Mast Cell Degranulation

The activation of B-cells leads to the production of penicilloyl-specific IgE antibodies. These IgE antibodies bind to the high-affinity FcεRI receptors on the surface of mast cells and basophils. Upon subsequent exposure to the penicilloyl-protein adduct, the multivalent hapten-carrier complex cross-links the IgE-FcεRI complexes on the mast cell surface. This cross-linking triggers a signaling cascade that results in the degranulation of the mast cell, releasing histamine, proteases, and other inflammatory mediators that cause the clinical symptoms of an allergic reaction.

Quantitative Data on this compound Hapten Formation and Immune Recognition

The following table summarizes available quantitative data related to the kinetics of penicillin degradation and the binding affinities of the resulting haptens to immune components.

| Parameter | Value | Species/System | Reference |

| Penicillin Inactivation Rate Constant | |||

| Pseudo-first-order rate constant (k) for Penicillin F & G inactivation | 0.09 - 0.11 hr⁻¹ | Human Serum | [2] |

| T-Cell Receptor (TCR) Binding Affinity | |||

| Dissociation Constant (Kd) for TCR - β2m interaction | 167 ± 20 µM | Human | [3] |

| Typical Kd for TCR - peptide-MHC interactions | 1 - 100 µM | General | [4][5] |

Experimental Protocols

A variety of experimental techniques are employed to study the formation of penicilloyl-protein adducts and the subsequent immune response.

Detection of Anti-Penicilloyl Antibodies by Indirect ELISA

This protocol outlines a general procedure for detecting anti-penicilloyl antibodies in serum samples.

Materials:

-

96-well high-binding ELISA plates

-

Penicilloyl-protein conjugate (e.g., Penicilloyl-HSA or Penicilloyl-Polylysine) for coating

-

Phosphate-Buffered Saline (PBS)

-

Washing Buffer (PBS with 0.05% Tween-20)

-

Blocking Buffer (e.g., 1% BSA in PBS)

-

Serum samples (patient and control)

-

Secondary antibody (e.g., HRP-conjugated anti-human IgG or IgE)

-

Substrate solution (e.g., TMB)

-

Stop solution (e.g., 2N H₂SO₄)

-

Microplate reader

Procedure:

-

Antigen Coating:

-

Washing:

-

Wash the plate three times with Wash Buffer.[6]

-

-

Blocking:

-

Add 200 µL of Blocking Buffer to each well.

-

Incubate for 1-2 hours at room temperature.[6]

-

-

Washing:

-

Wash the plate three times with Wash Buffer.[6]

-

-

Sample Incubation:

-

Dilute serum samples in Blocking Buffer (e.g., 1:100).

-

Add 100 µL of the diluted serum to the appropriate wells.

-

Incubate for 1-2 hours at room temperature.[6]

-

-

Washing:

-

Wash the plate three times with Wash Buffer.[6]

-

-

Secondary Antibody Incubation:

-

Dilute the enzyme-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions.

-

Add 100 µL of the diluted secondary antibody to each well.

-

Incubate for 1 hour at room temperature.[6]

-

-

Washing:

-

Wash the plate five times with Wash Buffer.[6]

-

-

Substrate Development:

-

Add 100 µL of the substrate solution to each well.

-

Incubate in the dark at room temperature for 15-30 minutes.

-

-

Stopping the Reaction:

-

Add 50 µL of Stop Solution to each well.

-

-

Data Acquisition:

-

Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

-

Analysis of Penicilloyl-Protein Adducts by HPLC-MS/MS

This protocol provides a general workflow for the identification and characterization of penicilloylated peptides from a protein sample.

1. Sample Preparation:

-

Protein Digestion:

-

The protein sample (e.g., human serum albumin incubated with penicillin) is denatured, reduced with a reducing agent like dithiothreitol (B142953) (DTT), and alkylated with an agent such as iodoacetamide (B48618) to block free cysteine residues.

-

The protein is then digested into smaller peptides using a protease, typically trypsin.[8]

-

-

Sample Cleanup:

-

The resulting peptide mixture is desalted and purified using solid-phase extraction (SPE) with a C18 cartridge to remove salts and detergents that can interfere with mass spectrometry analysis.

-

2. HPLC Separation:

-

Column: A reversed-phase C18 column is commonly used for peptide separations.

-

Mobile Phases:

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

-

Gradient: A linear gradient from a low percentage of Mobile Phase B to a higher percentage is used to elute the peptides from the column based on their hydrophobicity. A typical gradient might start at 5% B and increase to 40% B over 60 minutes.

3. Mass Spectrometry Analysis:

-

The eluent from the HPLC is directly introduced into a tandem mass spectrometer (MS/MS).

-

The mass spectrometer is operated in a data-dependent acquisition mode, where it first performs a full scan to detect the mass-to-charge ratio (m/z) of the eluting peptides.

-

The most abundant peptide ions are then selected for fragmentation (MS/MS), and the fragmentation pattern is used to determine the amino acid sequence of the peptide and to identify the site of penicilloylation.

Conclusion

The formation of this compound haptens with proteins is a critical initiating event in penicillin allergy. Understanding the chemical mechanisms of this process, the subsequent immunological responses, and the analytical methods for their detection is paramount for researchers and clinicians. This technical guide provides a foundational overview of these key aspects, offering detailed protocols and visual representations of the core processes. Further research into the kinetics of haptenation, the specificities of immune recognition, and the development of more precise diagnostic tools will continue to be crucial in managing and preventing penicillin hypersensitivity.

References

- 1. Determination of IgE antibodies to the benzyl penicilloyl determinant. A comparison between poly-L-lysine and human serum albumin as carriers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Fixation of penicilloyl groups to albumin and appearance of anti-penicilloyl antibodies in penicillin-treated patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. microbenotes.com [microbenotes.com]

- 6. Indirect ELISA Protocol [elisa-antibody.com]

- 7. microbenotes.com [microbenotes.com]

- 8. Use of commercial anti-penicillin IgE fluorometric enzyme immunoassays to diagnose penicillin allergy - PubMed [pubmed.ncbi.nlm.nih.gov]

Spontaneous Degradation of Penicillin to Penicilloic Acid: Mechanisms, Kinetics, and Analytical Protocols

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Penicillin, a pivotal class of β-lactam antibiotics, has been a cornerstone of medicine for decades. Its therapeutic action is derived from the strained four-membered β-lactam ring, which acylates and inactivates penicillin-binding proteins (PBPs) essential for bacterial cell wall synthesis. However, this inherent chemical reactivity also renders the penicillin molecule susceptible to degradation, primarily through the hydrolysis of the β-lactam ring.

The principal product of this degradation is penicilloic acid, a biologically inactive compound. The formation of this compound represents a critical challenge in the manufacturing, formulation, storage, and clinical administration of penicillin-based drugs. Beyond the loss of antibacterial efficacy, this compound is recognized as the major antigenic determinant responsible for penicillin hypersensitivity and allergic reactions in patients.[1]

This technical guide offers a comprehensive examination of the spontaneous degradation of penicillin to this compound. It details the underlying chemical mechanisms, presents quantitative kinetic data, and provides robust experimental protocols for studying and quantifying this degradation pathway. The content is specifically tailored for researchers, scientists, and drug development professionals engaged in the study and development of β-lactam antibiotics.

Chemical Mechanism of Degradation

The spontaneous conversion of penicillin to this compound is a hydrolysis reaction that cleaves the amide bond within the β-lactam ring. This process is significantly influenced by the surrounding chemical environment, particularly pH.

General Hydrolysis Pathway

The fundamental mechanism involves a nucleophilic attack on the carbonyl carbon of the β-lactam ring by a water molecule. This attack forms an unstable tetrahedral intermediate, which subsequently collapses, leading to the opening of the β-lactam ring and the formation of the dicarboxylic acid derivative, this compound.

References

Penicilloic Acid: A Comprehensive Technical Guide on its Biological Activity and Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Penicilloic acid, the primary degradation product of penicillin antibiotics, plays a pivotal role in two critical areas of medicine: immunology and infectious disease. Formed by the hydrolytic cleavage of the β-lactam ring, a reaction catalyzed by both enzymatic (β-lactamases) and non-enzymatic processes, this compound is the major antigenic determinant in penicillin hypersensitivity. Its ability to act as a hapten, covalently binding to host proteins to form immunogenic conjugates, triggers a cascade of immune responses, ranging from mild cutaneous reactions to life-threatening anaphylaxis. Furthermore, the generation of this compound by bacterial β-lactamases is a cornerstone of antibiotic resistance, rendering penicillin-based therapies ineffective. This technical guide provides an in-depth exploration of the biological activity and significance of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated molecular pathways and experimental workflows.

Introduction

The discovery of penicillin revolutionized modern medicine, offering a powerful weapon against bacterial infections. However, the efficacy of these β-lactam antibiotics is often compromised by two significant challenges: the development of bacterial resistance and the occurrence of hypersensitivity reactions in patients. At the heart of both of these challenges lies a single molecule: this compound.

This compound is formed when the structurally essential β-lactam ring of penicillin is opened.[1] This process can occur spontaneously in aqueous solutions or be catalyzed by bacterial β-lactamase enzymes.[2] While devoid of antibacterial activity itself, the biological consequences of this compound formation are profound.

This guide will delve into the multifaceted biological activities of this compound, with a primary focus on its immunological implications as a hapten and its role in the mechanisms of antibiotic resistance. We will present available quantitative data, provide detailed experimental methodologies for its study, and offer visual representations of the key pathways and processes involved.

Biological Activity of this compound

The biological significance of this compound stems from its chemical reactivity, which allows it to covalently bind to proteins and other macromolecules. This haptenation process is the initiating event in the majority of penicillin-allergic reactions.

This compound as a Hapten and the Induction of Hypersensitivity

This compound is the major antigenic determinant in penicillin hypersensitivity.[3][4] As a small molecule, it is not immunogenic on its own. However, its reactive nature allows it to form stable covalent bonds with host proteins, acting as a hapten.[5] This modification creates novel antigenic epitopes that can be recognized by the immune system, leading to a range of hypersensitivity reactions.

In susceptible individuals, the initial exposure to penicillin and its subsequent degradation to this compound can lead to the production of this compound-specific IgE antibodies. Upon re-exposure, the this compound-protein conjugates cross-link these IgE antibodies on the surface of mast cells and basophils. This cross-linking triggers the degranulation of these cells and the release of pre-formed inflammatory mediators such as histamine, as well as the synthesis of other pro-inflammatory molecules. The clinical manifestations of this immediate hypersensitivity can range from urticaria and angioedema to life-threatening anaphylaxis.[3]

This compound-modified proteins can also be processed by antigen-presenting cells (APCs) and presented to T-lymphocytes. This can lead to the activation and proliferation of drug-specific T-cells, resulting in a delayed-type hypersensitivity reaction.[6][7] These reactions typically manifest as maculopapular rashes and can occur hours to days after drug administration.

Recent studies in mice have identified a non-IgE mediated, immediate hypersensitivity reaction induced by penilloic acid, a decarboxylation product of this compound.[1][8] This reaction is characterized by increased vascular permeability and is mediated through the activation of the RhoA/ROCK signaling pathway.[1] While this has been demonstrated with penilloic acid, the direct role of this compound in this specific pathway requires further investigation.

Role in Antibiotic Resistance

The enzymatic hydrolysis of the β-lactam ring of penicillins by bacterial β-lactamases is a primary mechanism of antibiotic resistance.[2] This reaction produces this compound, which lacks the structural integrity necessary to inhibit the bacterial cell wall synthesis enzymes, the penicillin-binding proteins (PBPs). Consequently, the antibiotic is inactivated, allowing the bacteria to survive and proliferate. While this compound itself does not possess antibacterial activity, its formation is a direct indicator of β-lactamase-mediated resistance. Interestingly, this compound derivatives have been shown to be competitive inhibitors of β-lactamases, although they are far less active than dedicated inhibitors.[9]

Quantitative Data

The following tables summarize the available quantitative data related to the biological activity of this compound.

Table 1: Prevalence and Diagnostic Test Performance for Penicillin Allergy

| Parameter | Value | Reference(s) |

| Reported Penicillin Allergy Prevalence (Adults) | ~11.5% | [10] |

| True Penicillin Allergy Prevalence (Adults) | 1.1% - 1.4% | [11] |

| Specific IgE Test Sensitivity | 19.3% (95% CI = 12.0-29.4%) | [12] |

| Specific IgE Test Specificity | 97.4% (95% CI = 95.2-98.6%) | [12] |

| BPO-specific IgG in patients (ELISA) | 4/100 | [13] |

| BPO-specific IgM in patients (ELISA) | 7/100 | [13] |

| BPO-specific IgE in patients (ELISA) | 5/100 | [13] |

BPO: Benzylpenicilloyl, the haptenic group formed from penicillin G.

Table 2: Data from a Mouse Model of Penilloic Acid-Induced Non-IgE Mediated Hypersensitivity

| Parameter | Value | Reference(s) |

| Penilloic Acid Dose for Vascular Leakage | 12 mg/kg (intravenous) | [1] |

| Penicillin Dose for Vascular Leakage | 500 kU/kg (intravenous) | [1] |

| Passive Cutaneous Anaphylaxis Challenge Dose (Penilloic Acid) | 12 mg/kg (intravenous) | [1] |

Table 3: Inhibition of β-Lactamases

| Inhibitor | Enzyme | IC50 (nM) | Reference(s) |

| Tazobactam | CTX-M-15 | 6 | [14] |

| Enmetazobactam | CTX-M-15 | 7 | [14] |

Note: Specific IC50 values for this compound as a β-lactamase inhibitor were not available in the searched literature. However, it is described as a far less active competitive inhibitor compared to dedicated inhibitors.[9]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of this compound.

Lymphocyte Transformation Test (LTT) for Penicillin Hypersensitivity

The LTT is an in vitro method to assess T-cell sensitization to drugs.

Principle: Peripheral blood mononuclear cells (PBMCs) from a patient are cultured in the presence of the suspected drug (or its metabolite). If the patient's T-cells are sensitized to the drug, they will proliferate. This proliferation is typically measured by the incorporation of a radiolabeled nucleotide (e.g., ³H-thymidine) into the newly synthesized DNA.

Detailed Protocol:

-

PBMC Isolation:

-

Collect whole blood from the patient in heparinized tubes.

-

Dilute the blood 1:1 with phosphate-buffered saline (PBS).

-

Carefully layer the diluted blood onto a density gradient medium (e.g., Ficoll-Paque).

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Carefully aspirate the upper layer (plasma and platelets) and collect the buffy coat layer containing PBMCs.

-

Wash the PBMCs twice with PBS by centrifugation at 250 x g for 10 minutes.

-

Resuspend the cell pellet in complete cell culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics).

-

Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

-

-

Cell Culture and Stimulation:

-

Adjust the PBMC concentration to 2 x 10⁶ cells/mL in complete medium.

-

Plate 100 µL of the cell suspension (2 x 10⁵ cells) into each well of a 96-well round-bottom microtiter plate.

-

Prepare stock solutions of penicillin G (or other relevant penicillin) and this compound in sterile PBS. Further dilute in complete medium to the desired final concentrations.

-

Add 100 µL of the drug solution (or medium for negative control) to the wells in triplicate. Typical final concentrations of penicillin G to test are 10, 100, and 1000 IU/mL.

-

Include a positive control, such as phytohemagglutinin (PHA) or tetanus toxoid, to ensure the cells are responsive.

-

-

Incubation and Proliferation Assay:

-

Incubate the plates for 5-6 days at 37°C in a humidified atmosphere with 5% CO₂.

-

On day 5 or 6, add 1 µCi of ³H-thymidine to each well.

-

Incubate for an additional 18-24 hours.

-

Harvest the cells onto glass fiber filters using a cell harvester.

-

Wash the filters to remove unincorporated ³H-thymidine.

-

Allow the filters to dry completely.

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the incorporated radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the mean counts per minute (CPM) for each set of triplicates.

-

The results are often expressed as a Stimulation Index (SI), calculated as: SI = (Mean CPM of drug-stimulated culture) / (Mean CPM of unstimulated control culture)

-

An SI value greater than 2 or 3 is typically considered a positive response, indicating T-cell sensitization.

-

UPLC-MS/MS for Quantification of this compound in Biological Fluids

Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and specific method for the quantification of small molecules like this compound in complex matrices such as plasma.

Principle: The sample is first processed to remove proteins and other interfering substances. The analyte of interest is then separated from other components by UPLC based on its physicochemical properties. The separated analyte is then ionized and detected by a mass spectrometer, which provides high selectivity and sensitivity.

Detailed Protocol for Plasma Sample Preparation and Analysis:

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) (containing an appropriate internal standard, e.g., a stable isotope-labeled this compound).

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Vortex and transfer to an autosampler vial for injection.

-

-

UPLC-MS/MS Conditions:

-

UPLC System: A high-pressure liquid chromatography system capable of operating at high pressures.

-

Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A typical gradient might start with a low percentage of mobile phase B, which is gradually increased to elute the analyte. The specific gradient profile needs to be optimized for the specific penicillin and its this compound.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 - 10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound and the internal standard must be determined and optimized.

-

-

Data Analysis:

-

A calibration curve is generated by analyzing a series of standards with known concentrations of this compound.

-

The concentration of this compound in the unknown samples is determined by interpolating their peak area ratios (analyte/internal standard) from the calibration curve.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for this compound-Specific Antibodies

ELISA is a widely used immunological assay to detect the presence of antibodies or antigens in a sample.

Principle: A this compound-protein conjugate is immobilized on a solid support (e.g., a 96-well plate). The patient's serum is added, and if this compound-specific antibodies are present, they will bind to the conjugate. The bound antibodies are then detected using a secondary antibody conjugated to an enzyme. The addition of a substrate for the enzyme results in a color change, the intensity of which is proportional to the amount of specific antibody in the sample.

Detailed Protocol:

-

Preparation of this compound-Protein Conjugate (Coating Antigen):

-

Penicillin is reacted with a carrier protein, such as human serum albumin (HSA) or bovine serum albumin (BSA), under conditions that favor the opening of the β-lactam ring and the formation of covalent bonds with the protein. This typically involves incubation at a slightly alkaline pH.

-

The resulting this compound-protein conjugate is purified by dialysis to remove unreacted penicillin and other small molecules.

-

The concentration of the conjugate is determined using a protein assay.

-

-

ELISA Procedure:

-

Coating: Coat the wells of a 96-well microtiter plate with the this compound-protein conjugate (e.g., 1-10 µg/mL in carbonate-bicarbonate buffer, pH 9.6) by incubating overnight at 4°C.

-

Washing: Wash the plate three times with wash buffer (PBS containing 0.05% Tween 20) to remove unbound antigen.

-

Blocking: Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., 5% non-fat dry milk in PBS) and incubating for 1-2 hours at room temperature.

-

Washing: Wash the plate as described above.

-

Sample Incubation: Add diluted patient serum (typically diluted in blocking buffer) to the wells and incubate for 1-2 hours at room temperature. Include positive and negative control sera.

-

Washing: Wash the plate as described above.

-

Secondary Antibody Incubation: Add an enzyme-conjugated secondary antibody that recognizes human immunoglobulins (e.g., anti-human IgG-HRP or anti-human IgE-HRP) and incubate for 1 hour at room temperature.

-

Washing: Wash the plate as described above.

-

Substrate Addition: Add the enzyme substrate (e.g., TMB for HRP) and incubate in the dark until a color develops.

-

Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2 M H₂SO₄).

-

Reading: Read the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

The absorbance values of the patient samples are compared to those of the negative controls. A cut-off value is typically established based on the mean absorbance of the negative controls plus a certain number of standard deviations.

-

Visualizations

Signaling Pathways and Mechanisms

Caption: Mechanism of IgE-mediated penicillin hypersensitivity.

Caption: Proposed non-IgE mediated hypersensitivity pathway for penilloic acid.

Experimental Workflows

Caption: Workflow for the Lymphocyte Transformation Test (LTT).

Caption: Workflow for UPLC-MS/MS analysis of this compound.

Conclusion

This compound, far from being an inert metabolite, is a molecule of profound biological significance. Its role as the primary hapten in penicillin allergy makes it a key target for diagnostic and potentially therapeutic interventions in drug hypersensitivity. Understanding the mechanisms by which this compound interacts with the immune system is crucial for the development of safer penicillin derivatives and for the accurate diagnosis of penicillin allergy. Furthermore, its formation as a product of β-lactamase activity directly contributes to the global challenge of antibiotic resistance. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the multifaceted roles of this compound and to develop strategies to mitigate its adverse effects while preserving the therapeutic benefits of the penicillin class of antibiotics. Continued research into the quantitative aspects of this compound's interactions with biological systems will be essential for advancing these goals.

References

- 1. Penilloic acid is the chief culprit involved in non-IgE mediated, immediate penicillin-induced hypersensitivity reactions in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. opus.lib.uts.edu.au [opus.lib.uts.edu.au]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0060617) [hmdb.ca]

- 5. Preparation and immunological cross-reactions of penicilloic and penilloic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A survey of the prevalence of penicillin-specific IgG, IgM and IgE antibodies detected by ELISA and defined by hapten inhibition, in patients with suspected penicillin allergy and in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. UPLC-MS/MS Method for Simultaneous Determination of 14 Antimicrobials in Human Plasma and Cerebrospinal Fluid: Application to Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Prevalence and characteristics of reported penicillin allergy in an urban outpatient adult population - PMC [pmc.ncbi.nlm.nih.gov]

- 11. food.r-biopharm.com [food.r-biopharm.com]

- 12. researchgate.net [researchgate.net]

- 13. A survey of the prevalence of penicillin-specific IgG, IgM and IgE antibodies detected by ELISA and defined by hapten inhibition, in patients with suspected penicillin allergy and in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Penicillanic Acid Sulfones Inactivate the Extended-Spectrum β-Lactamase CTX-M-15 through Formation of a Serine-Lysine Cross-Link: an Alternative Mechanism of β-Lactamase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Penicilloic Acid: A Comprehensive Technical Guide on its Discovery, History, and Core Scientific Principles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Penicilloic acid, a primary degradation product of penicillin, stands as a central molecule in the study of β-lactam antibiotic efficacy and hypersensitivity. Its formation, resulting from the hydrolytic cleavage of the characteristic β-lactam ring, represents a critical juncture in both the inactivation of penicillin and the initiation of adverse immunological responses. This technical guide provides an in-depth exploration of the discovery and history of this compound, its chemical properties, and its significant role in medicine and pharmacology. Detailed experimental protocols for its analysis, quantitative data on its formation and detection, and diagrams of relevant biological pathways are presented to serve as a comprehensive resource for the scientific community.

Introduction

The discovery of penicillin by Alexander Fleming in 1928 revolutionized medicine, heralding the age of antibiotics. However, the inherent instability of the penicillin molecule and the growing concern of allergic reactions soon became apparent. Central to both these phenomena is this compound. It is formed by the opening of the β-lactam ring, a reaction that can be catalyzed by bacterial β-lactamase enzymes or occur spontaneously under various pH conditions.[1] This hydrolytic process renders the antibiotic inactive.[2] More critically, this compound is the major antigenic determinant in penicillin hypersensitivity.[1][3] It readily reacts with proteins to form hapten-carrier conjugates, which can trigger a range of immune responses, from mild skin rashes to life-threatening anaphylaxis.[3][4] Understanding the chemistry, formation, and immunological implications of this compound is therefore paramount for the development of new β-lactam antibiotics, the management of antibiotic resistance, and the diagnosis and prevention of drug allergies.

Discovery and History

The story of this compound is intrinsically linked to the development and study of penicillin. Early researchers working on the purification and characterization of penicillin in the 1940s observed its rapid inactivation in acidic or alkaline solutions, as well as in the presence of certain bacteria. This inactivation was later attributed to the hydrolysis of the β-lactam ring, leading to the formation of an inactive derivative. This derivative was identified as this compound.

Subsequent research elucidated the enzymatic basis of this degradation, with the discovery of β-lactamases, enzymes produced by resistant bacteria that specifically catalyze the hydrolysis of the β-lactam ring.[5] This discovery was a landmark in understanding the mechanisms of antibiotic resistance.

In the mid-20th century, as the clinical use of penicillin became widespread, so did the incidence of allergic reactions. Through meticulous immunological studies, it was determined that this compound, acting as a hapten, was the primary culprit.[1][3] This understanding paved the way for the development of diagnostic tools for penicillin allergy, such as skin testing with penicilloyl-polylysine, a synthetic conjugate that mimics the hapten-carrier complex.[6][7]

Chemical Structure and Formation

This compound is a dicarboxylic acid derivative of penicillin. Its structure retains the thiazolidine (B150603) ring and the acyl side chain of the parent penicillin molecule but features a hydrolyzed β-lactam ring.

The formation of this compound can occur through two primary mechanisms:

-

Enzymatic Hydrolysis: Catalyzed by β-lactamase enzymes produced by various bacteria. This is a major mechanism of bacterial resistance to β-lactam antibiotics.[2][5]

-

Chemical Hydrolysis: Occurs spontaneously, particularly in aqueous solutions outside of a neutral pH range. Alkaline conditions readily promote the hydrolysis of the β-lactam ring.[8]

The general chemical equation for the hydrolysis of Penicillin G to its corresponding this compound is as follows:

Penicillin G + H₂O → this compound

It is crucial to distinguish this compound from a related degradation product, penilloic acid . Penilloic acid is formed from the decarboxylation of this compound under acidic conditions.[2][9] While both are degradation products, this compound is the major hapten in penicillin allergy. Recent research has also implicated penilloic acid in non-IgE mediated hypersensitivity reactions.[10][11]

Quantitative Data

The formation and detection of this compound have been quantified in various studies. The following tables summarize key quantitative data.

Table 1: Kinetics of Penicillin Degradation to this compound

| Penicillin Derivative | Conditions | Rate Constant (k) | Reference |

| Penicillin G | 0.3 M phosphate (B84403) buffer, pH 7.0, 30 °C | k₁ = 0.7 × 10⁻² h⁻¹ | [12][13][14] |

Table 2: Kinetic Parameters of Class C β-Lactamases on Penicillins

| Substrate | Enzyme Source | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Benzylpenicillin | Six different Class C β-lactamases | 14 - 75 | Low | 10 x 10⁶ - 75 x 10⁶ | [15][16] |

| Ampicillin | Six different Class C β-lactamases | 10-100 fold lower than Benzylpenicillin | - | - | [15][16] |

Table 3: Penicillin G Degradation Products under Different pH Conditions

| pH | Predominant Product(s) | Concentration (approx.) | Half-life of Penicillin G | Reference |

| 2 | Penillic acid, this compound, Penilloic acid | 60 ng/mL, 20 ng/mL, 10 ng/mL | 2.4 hours | [9] |

| 12 | This compound, Penilloic acid | 90 ng/mL, ~10% | 1.35 hours | [9] |

Table 4: HPLC-MS/MS Detection Parameters for Penicillins and Penicilloic Acids

| Compound | Linearity Range (µg/kg) | Limit of Detection (µg/kg) | Recoveries (%) | Reference |

| 7 Penicillins and their Penicilloic acids | 1.0 - 200 | 0.03 - 0.15 | 80.0 - 110.0 | [17] |

Experimental Protocols

HPLC-MS/MS Method for the Determination of Penicillins and Penicilloic Acids in Milk Products

This method is adapted from a validated procedure for the simultaneous determination of seven penicillins and their corresponding penicilloic acids.[17]

5.1.1. Sample Preparation

-

Extraction: Extract the milk product sample with water using a supersonic instrument.

-

Protein Precipitation: Precipitate proteins by adding acetonitrile.

-

Degreasing: Remove fats by liquid-liquid extraction with n-hexane.

-

Concentration: Concentrate the purified solution under a nitrogen stream.

-

Reconstitution: Dissolve the residue in an acetonitrile-water (10:90, v/v) solution.

-

Filtration: Clean the final solution by passing it through a 0.22 µm millipore filter.

5.1.2. HPLC-MS/MS Analysis

-

Chromatographic System: Utilize a high-performance liquid chromatography system coupled with a tandem mass spectrometer.

-

Ionization: Employ electrospray ionization (ESI) in positive mode.

-

Detection: Use multiple reaction monitoring (MRM) for identification and quantification.

-

Quantification: Quantify the analytes using external standards.

Penicillin Skin Testing Protocol

Penicillin skin testing is a crucial diagnostic procedure to assess for IgE-mediated penicillin allergy.[18][19][20] The major determinant, benzylpenicilloyl poly-L-lysine (Pre-Pen®), is a key reagent.[6][7]

5.2.1. Reagents and Controls

-

Benzylpenicilloyl poly-L-lysine (major determinant)

-

Penicillin G (minor determinant)

-

Histamine (positive control)

-

Saline (negative control)

5.2.2. Procedure

-

Prick Test: Apply a drop of each reagent and control to the volar surface of the forearm. Pierce the epidermis with a sterile lancet without drawing blood.

-

Reading the Prick Test: After 15-20 minutes, measure the diameter of any wheal and flare. A positive result is typically a wheal of 3 mm or greater than the negative control.

-

Intradermal Test (if prick test is negative): Inject 0.02 mL of each reagent and control intradermally to raise a small bleb.

-

Reading the Intradermal Test: After 15-20 minutes, measure the diameter of the wheal. A positive result is an increase in the initial bleb size by 3 mm or more.

5.2.3. Interpretation

-

A positive skin test to any of the penicillin reagents indicates the presence of penicillin-specific IgE and a high likelihood of an allergic reaction.

-

A negative skin test significantly reduces the probability of an immediate hypersensitivity reaction.

Visualizations

Signaling Pathway of IgE-Mediated Penicillin Allergy

Caption: IgE-mediated allergic reaction to penicillin.

Experimental Workflow for HPLC-MS/MS Analysis

Caption: Workflow for this compound analysis by HPLC-MS/MS.

Logical Workflow for Penicillin Allergy Diagnosis

Caption: Diagnostic workflow for penicillin allergy.

Conclusion

This compound, from its initial observation as a mere degradation product of a miracle drug to its current standing as a key molecule in antibiotic resistance and allergy, has a rich scientific history. Its study continues to be of immense importance. For researchers and drug development professionals, a thorough understanding of the principles governing its formation, its chemical reactivity, and its immunological consequences is essential. This guide has provided a comprehensive overview of these aspects, complete with quantitative data and detailed protocols, to aid in the ongoing efforts to develop safer and more effective antibiotics and to better manage allergic drug reactions. The continued investigation into the nuanced roles of this compound and other penicillin metabolites will undoubtedly lead to further advancements in medicine and pharmacology.

References

- 1. Positive and negative ion fast atom bombardment mass spectra of some penicilloic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scite.ai [scite.ai]

- 3. m.youtube.com [m.youtube.com]

- 4. Penicillin Allergy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Binding of (5S)-penicilloic acid to penicillin binding protein 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. THE PREPARATION OF PENICILLOYL-POLYLYSINES, SKIN TEST REAGENTS FOR THE CLINICAL EVALUATION OF PENICILLIN HYPERSENSITIVITY - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. thepermanentejournal.org [thepermanentejournal.org]

- 8. [PDF] Metabolism of Penicillins to Penicilloic Acids and 6-Aminopenicillanic Acid in Man and Its Significance in Assessing Penicillin Absorption | Semantic Scholar [semanticscholar.org]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. Penilloic acid is the chief culprit involved in non-IgE mediated, immediate penicillin-induced hypersensitivity reactions in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. scispace.com [scispace.com]

- 14. academic.oup.com [academic.oup.com]

- 15. A survey of the kinetic parameters of class C beta-lactamases. Penicillins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A survey of the kinetic parameters of class C beta-lactamases. Penicillins - PMC [pmc.ncbi.nlm.nih.gov]

- 17. [Determination of 7 penicilins and penicilloic acids in milk products by high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. droracle.ai [droracle.ai]

- 19. Penicillin allergy - Diagnosis & treatment - Mayo Clinic [mayoclinic.org]

- 20. PRE-PEN® | Implementing penicillin allergy skin testing [penallergytest.com]

Penicilloic Acid Isomers: A Comprehensive Technical Guide on their Formation, Relevance, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Penicilloic acids, the primary degradation products of penicillin antibiotics, are central to two critical areas of clinical concern: penicillin hypersensitivity and the development of antibiotic resistance. The opening of the strained β-lactam ring in penicillins leads to the formation of these immunologically active molecules. This technical guide provides an in-depth exploration of the isomers of penicilloic acid, detailing their chemical formation, stability, and profound biological relevance. We present quantitative data on their formation kinetics, detailed experimental protocols for their synthesis and analysis, and visual representations of the key signaling pathways they modulate. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development and immunology, fostering a deeper understanding of these pivotal molecules and aiding in the development of strategies to mitigate their adverse effects.

Introduction

Penicillin and its derivatives remain one of the most widely used classes of antibiotics. However, their chemical lability, specifically the susceptibility of the β-lactam ring to hydrolysis, leads to the formation of various degradation products, with penicilloic acids being the most prominent. This hydrolytic inactivation can be spontaneous, catalyzed by changes in pH and temperature, or mediated by bacterial β-lactamase enzymes, a primary mechanism of antibiotic resistance.

Beyond the loss of antibacterial activity, penicilloic acids play a crucial role in mediating penicillin allergy, the most frequently reported drug allergy. This compound acts as a hapten, a small molecule that, upon covalently binding to endogenous proteins, forms immunogenic conjugates. These conjugates can trigger a range of immune responses, from mild skin rashes to life-threatening anaphylaxis. The immune response can be immediate and IgE-mediated, or delayed and T-cell mediated.

This guide will delve into the multifaceted nature of this compound isomers, providing a detailed overview of their chemistry, immunology, and analytical considerations.

Chemistry of this compound Isomers

Formation of this compound

The formation of this compound from penicillin is an irreversible process involving the hydrolytic cleavage of the amide bond within the β-lactam ring. This reaction results in the formation of a dicarboxylic acid derivative. The reaction can proceed through two primary pathways:

-

Alkaline or Enzymatic Hydrolysis: In alkaline conditions or in the presence of β-lactamase enzymes, the β-lactam ring is directly attacked by a nucleophile (hydroxide ion or an active site serine residue in the enzyme), leading to the formation of the corresponding this compound.[1]

-

Acidic Degradation: Under acidic conditions, the degradation of penicillin is more complex. While this compound can be formed, other degradation products such as penillic acid and penilloic acid are also prominent. This compound, once formed, can further decarboxylate to penilloic acid under acidic conditions.[2]

The initial hydrolysis of the β-lactam ring of ampicillin (B1664943), for example, yields the (5R)-penicilloic acid. This isomer can then undergo epimerization at the C-5 position to form the more stable (5S)-isomer.[3][4]

Isomerism

The term "this compound" refers to a class of compounds, and different penicillins will yield their corresponding penicilloic acids (e.g., benzylthis compound from penicillin G, ampicilloic acid from ampicillin). Furthermore, stereoisomers of this compound can exist, primarily differing in the stereochemistry at the C5 position of the thiazolidine (B150603) ring. The (5R) and (5S) epimers of penicilloic acids have been identified, with the (5S) epimer often being the more stable form.[4]

Quantitative Data on Formation and Stability

The rate of penicillin degradation and subsequent formation of this compound is highly dependent on pH and temperature. The following tables summarize key quantitative data found in the literature.

Table 1: Stability of Penicillin G and Formation of its Metabolites under Different pH Conditions

| pH | Temperature (°C) | Half-life of Penicillin G (approx.) | Major Degradation Products | Reference |

| 2 | Ambient | 2 hours | Penillic acid, this compound, Penilloic acid | [5][6] |

| 6 | 40 | - | This compound (dominant) | [5] |

| 7 | 25 | 5.3 - 27 days | This compound | [7] |

| 12 | Ambient | 2 hours | This compound | [5] |

Table 2: Binding Affinity of Penicillin Metabolites to RhoA-GTPγS

| Metabolite | Docking Score (kcal/mol) | Reference |

| 6-aminopenicillanic acid | -3.9 | [8] |

| Penicillenic acid | -5.5 | [8] |

| Penillic acid | -4.3 | [8] |

| This compound | -4.7 | [8] |

| Penamaldic acid | -4.1 | [8] |

| Penaldic acid | -4.2 | [8] |

| Penilloic acid | -7.0 | [8] |

Relevance of this compound Isomers

Penicillin Allergy

This compound is the major antigenic determinant in penicillin hypersensitivity.[9][10] Upon formation in the body, it covalently binds to lysine (B10760008) residues of proteins, forming penicilloyl-protein conjugates. These conjugates are then recognized by the immune system, leading to an allergic response.

In sensitized individuals, the penicilloyl-protein conjugates are recognized by specific IgE antibodies bound to the surface of mast cells and basophils. This cross-linking of IgE receptors (FcεRI) triggers the degranulation of these cells, releasing a cascade of inflammatory mediators, including histamine, tryptase, leukotrienes, and prostaglandins. This leads to the classic symptoms of an immediate allergic reaction, such as urticaria (hives), angioedema, bronchospasm, and, in severe cases, anaphylactic shock.

Delayed hypersensitivity reactions to penicillin are mediated by T-cells and typically manifest hours to days after drug administration. In this pathway, penicilloyl-protein conjugates are processed by antigen-presenting cells (APCs) and presented as peptide fragments complexed with Major Histocompatibility Complex (MHC) molecules on the APC surface. Specific T-cells recognize these penicilloyl-peptide-MHC complexes via their T-cell receptors (TCRs), leading to T-cell activation, proliferation, and the release of cytokines. This inflammatory cascade results in various clinical manifestations, including maculopapular rashes, and in more severe cases, Stevens-Johnson syndrome (SJS) or toxic epidermal necrolysis (TEN).

Recent research has identified a non-IgE-mediated pathway for immediate hypersensitivity reactions to penicillin metabolites. Penilloic acid, a decarboxylation product of this compound, has been shown to induce non-allergic hypersensitivity reactions (NAHRs) by directly increasing vascular permeability. This is thought to occur through the activation of the RhoA/ROCK signaling pathway, leading to endothelial barrier dysfunction.[2][5]

Antibiotic Resistance

The formation of this compound is a key mechanism of bacterial resistance to β-lactam antibiotics. Bacteria that produce β-lactamase enzymes can efficiently hydrolyze the β-lactam ring of penicillins, converting them into inactive penicilloic acids before they can reach their target, the penicillin-binding proteins (PBPs) involved in cell wall synthesis. This enzymatic inactivation renders the antibiotic ineffective.

Experimental Protocols

Synthesis of Penicilloic Acids

This protocol describes a general method for the synthesis of penicilloic acids from their parent penicillins.

Materials:

-

Penicillin sodium or potassium salt

-

Sodium hydroxide (B78521) (NaOH) solution (1 M)

-

Hydrochloric acid (HCl) solution (1 M)

-

Distilled water

-

Ethanol

-

pH meter

-

Stir plate and stir bar

-

Ice bath

Procedure:

-

Dissolve a known amount of the penicillin salt in distilled water at room temperature with stirring.

-

Slowly add 1 M NaOH solution dropwise while monitoring the pH. Maintain the pH between 8.0 and 9.0.

-

Continue stirring at room temperature for 2-4 hours to allow for complete hydrolysis of the β-lactam ring.

-

After the reaction is complete, cool the solution in an ice bath.

-

Slowly add 1 M HCl solution dropwise with stirring to adjust the pH to the isoelectric point of the specific this compound (typically around pH 4-5). This will cause the this compound to precipitate out of solution.

-

Collect the precipitate by vacuum filtration and wash with cold distilled water.

-

Further purify the product by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

-

Dry the purified this compound under vacuum.

-

Characterize the final product using techniques such as NMR and mass spectrometry to confirm its identity and purity.

Analysis of this compound Isomers by HPLC-MS/MS

This protocol provides a general workflow for the separation and quantification of this compound isomers in a sample.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Reversed-phase C18 column

Reagents:

-

Acetonitrile (HPLC grade)

-

Formic acid (or other suitable mobile phase modifier)

-

Ultrapure water

-

This compound isomer standards

Procedure:

-

Sample Preparation:

-

For biological samples (e.g., plasma, urine), perform a protein precipitation step (e.g., with acetonitrile) followed by centrifugation to remove proteins.

-

For aqueous samples, filtration through a 0.22 µm filter may be sufficient.

-

Dilute the sample extract to an appropriate concentration with the initial mobile phase.

-

-

Chromatographic Separation:

-

Set up an appropriate gradient elution program using a mobile phase consisting of water and acetonitrile, both typically containing a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency.

-

Equilibrate the C18 column with the initial mobile phase composition.

-